LogP Advantage of the 4-Ethyl Substituent
The 4-ethyl substitution produces a measured logP of 1.786 for the free base, representing the highest value in a direct series comparison of 4-substituted benzoylpiperazines. The unsubstituted parent 1-benzoylpiperazine has an ACD/LogP of −0.14, while the 4-chloro (ACD/LogP 0.62), 4-methyl (ACD/LogP 0.32), and predicted 4-fluoro analogs all exhibit substantially lower lipophilicity . The ΔlogP of +1.93 relative to the unsubstituted compound corresponds to an ~85-fold increase in octanol-water partition coefficient.
| Evidence Dimension | Octanol-water partition coefficient (logP) of the free base form |
|---|---|
| Target Compound Data | 1-(4-Ethylbenzoyl)piperazine: logP = 1.786 (experimental/calculated, ChemBase) |
| Comparator Or Baseline | 1-Benzoylpiperazine (4-H): ACD/LogP = −0.14 (ACD/Labs Percepta) ; 1-(4-Chlorobenzoyl)piperazine (4-Cl): ACD/LogP = 0.62 ; 1-(4-Methylbenzoyl)piperazine (4-CH₃): ACD/LogP = 0.32 |
| Quantified Difference | ΔlogP (Ethyl – H) = +1.93; ΔlogP (Ethyl – Cl) ≈ +1.17; ΔlogP (Ethyl – CH₃) ≈ +1.47 |
| Conditions | Calculated/experimental logP values; free base form; comparison using consistent ACD/Labs or ChemBase data sources |
Why This Matters
Higher logP directly predicts enhanced membrane permeability and blood-brain barrier penetration potential, making the 4-ethyl analog the preferred choice for CNS-targeted scaffold exploration where increased lipophilicity is a design requirement.
- [1] ChemBase. 1-(4-ethylbenzoyl)piperazine – logP: 1.786. Product No. EN300-38977. Accessed 2026. View Source
